![molecular formula C26H19N3O7 B11082832 N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11082832.png)
N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-(2-CYANO-4,5-DIETHOXYPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyano, diethoxy, nitro, and anthracene carboxamide groups. Its molecular formula is C24H20N2O7.
Preparation Methods
The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves multiple steps, typically starting with the preparation of the anthracene derivative. The synthetic route may include nitration, cyano group introduction, and diethoxylation under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and nitro groups. Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-CYANO-4,5-DIETHOXYPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed effects.
Comparison with Similar Compounds
N-(2-CYANO-4,5-DIETHOXYPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can be compared with similar compounds such as:
- N-(2-cyano-4,5-dimethoxyphenyl)-2-ethoxybenzamide
- N-(2-cyano-4,5-diethoxyphenyl)isonicotinamide These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties. The unique combination of cyano, diethoxy, nitro, and anthracene carboxamide groups in N-(2-CYANO-4,5-DIETHOXYPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE contributes to its distinct characteristics and potential applications.
Properties
Molecular Formula |
C26H19N3O7 |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H19N3O7/c1-3-35-20-11-14(13-27)19(12-21(20)36-4-2)28-26(32)18-10-9-17-22(23(18)29(33)34)25(31)16-8-6-5-7-15(16)24(17)30/h5-12H,3-4H2,1-2H3,(H,28,32) |
InChI Key |
QLOZKMKIKSLXME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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